

Application Notes and Protocols for TDBA-Based Chemical Proteomics

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Compound of Interest

Compound Name: 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

Cat. No.: B556578

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Authored for: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling Drug Targets with TDBA Probes

Tetracycline-based Diazirine-Biotin (TDBA) probes are powerful chemical tools used in chemical proteomics to identify the cellular targets of tetracycline-based drugs and other small molecules. This approach, a specialized form of photoaffinity labeling (PAL), enables the covalent capture of transient and reversible small molecule-protein interactions, which is often the rate-determining step in forward chemical genetics.[1]

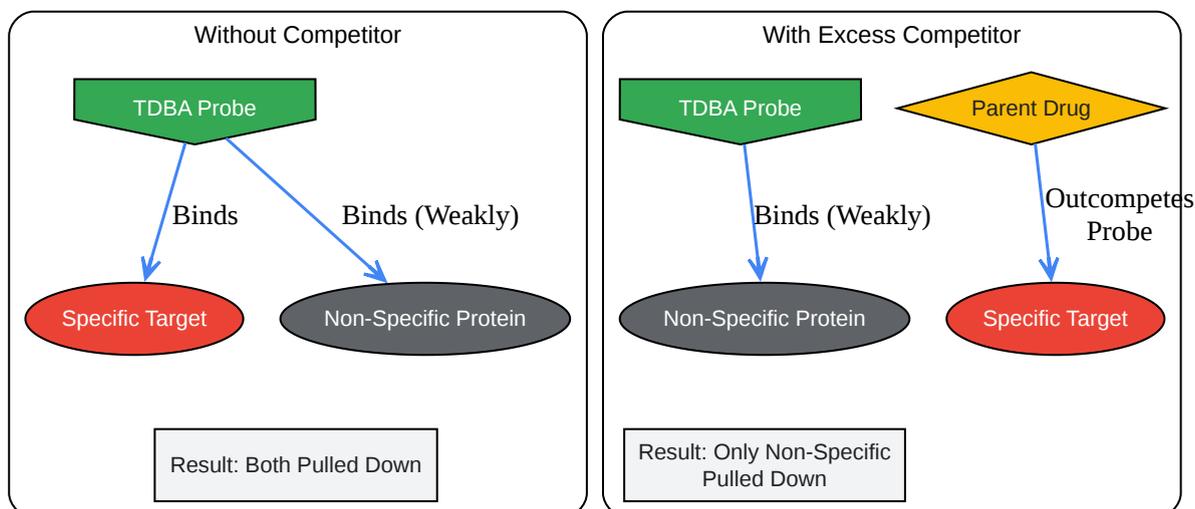
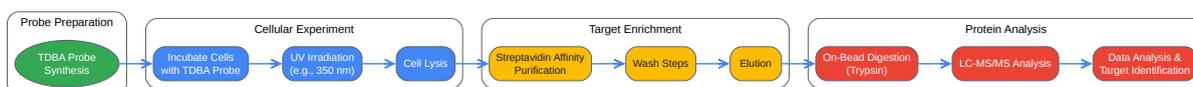
The TDBA probe is a trifunctional molecule comprising three key components:

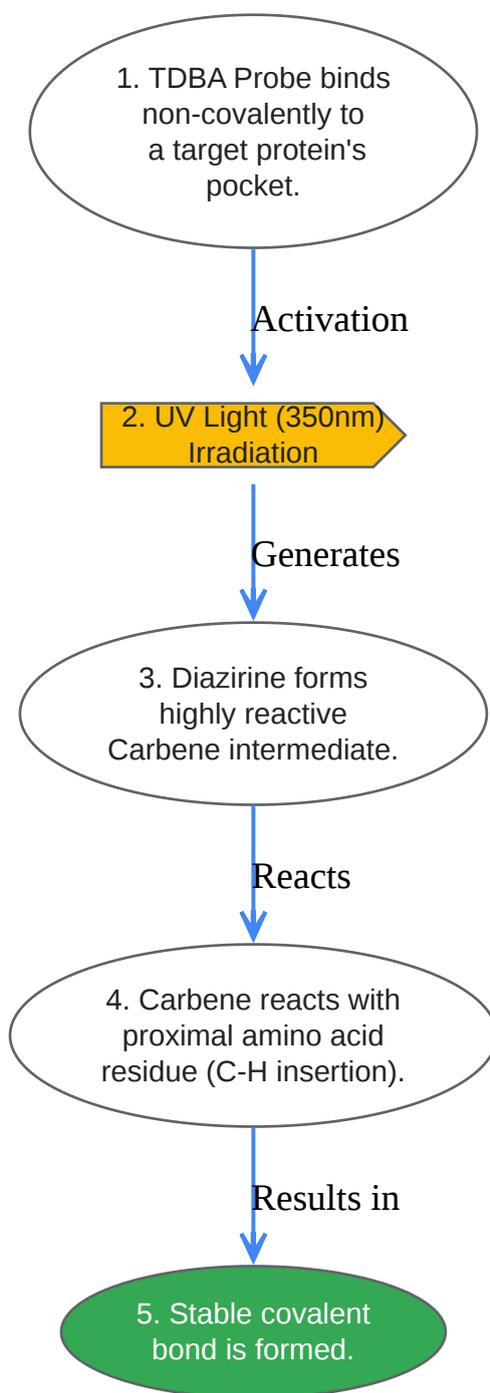
- **Tetracycline Scaffold:** This serves as the "bait" or pharmacophore, directing the probe to the binding sites of tetracycline-like compounds within the proteome.
- **Diazirine Moiety:** A small, highly reactive photoactivatable group. Upon irradiation with UV light (typically around 350 nm), the diazirine generates a highly reactive carbene intermediate that forms a stable covalent bond with the nearest amino acid residues of the target protein.[2]
- **Biotin Tag:** A high-affinity handle used for the enrichment and purification of the covalently cross-linked protein-probe complexes using streptavidin-coated beads.

This methodology is instrumental in elucidating the mechanism of action of new drug candidates, identifying off-target effects, and discovering novel therapeutic targets.

II. The TDBA Chemical Proteomics Workflow

The overall workflow for target identification using TDBA probes involves several key stages, from probe synthesis to mass spectrometry-based protein identification. The process leverages the specificity of the tetracycline core, the covalent capture enabled by the diazirine group, and the robust purification afforded by the biotin-streptavidin interaction.





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References

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
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